Thiophene, 2-(2-pyrrolyl)-

Electrochromic Materials Conductive Polymers Band Gap Engineering

Researchers developing electrochromic devices often face limited NIR modulation with standard monomers. 2-(2-Thienyl)pyrrole (CAS 52707-46-7) solves this via its unique α-linked thiophene-pyrrole architecture, yielding a polymer band gap of 1.6-1.7 eV. • 36% NIR contrast with sub-2-second switching speeds-outperforms polyaniline for smart windows and displays. • Lower oxidation potential (+0.86 V vs. Ag/Ag⁺) enables milder electropolymerization, reducing over-oxidation risk and improving film quality. • Capacitance competitive with PEDOT in deep eutectic solvents, supporting green supercapacitor research. Supplied with Certificates of Analysis. Global shipping available.

Molecular Formula C8H7NS
Molecular Weight 149.21 g/mol
CAS No. 52707-46-7
Cat. No. B148773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiophene, 2-(2-pyrrolyl)-
CAS52707-46-7
Molecular FormulaC8H7NS
Molecular Weight149.21 g/mol
Structural Identifiers
SMILESC1=CNC(=C1)C2=CC=CS2
InChIInChI=1S/C8H7NS/c1-3-7(9-5-1)8-4-2-6-10-8/h1-6,9H
InChIKeyXCJMGRZQOXNTRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Thienyl)pyrrole Monomer for Electroactive Materials


Thiophene, 2-(2-pyrrolyl)-, also known as 2-(2-thienyl)pyrrole (IUPAC: 2-thiophen-2-yl-1H-pyrrole), is a bi-heterocyclic aromatic compound comprising a thiophene ring and a pyrrole ring linked at the 2-position [1]. With molecular formula C₈H₇NS and a molecular weight of 149.21 g/mol, this monomer exhibits key characteristics for π-conjugated materials, including a calculated XLogP of 2.1 and a topological polar surface area of 44 Ų [2]. The compound is primarily utilized as an electroactive precursor for synthesizing conductive polymers, electrochromic films, and organic semiconductors, due to the complementary electronic properties of its constituent heterocycles [3].

Electropolymerization Precursor for low band gap conjugated polymers
Electrochromics Monomer for NIR-region device research
Energy storage Compatible with deep eutectic solvent systems

Why 2-(2-Thienyl)pyrrole Has No Generic Substitute


Direct substitution of 2-(2-thienyl)pyrrole with simple thiophene or pyrrole monomers, or even with other mixed heterocyclic analogs, is not scientifically valid due to fundamental differences in electronic structure and resulting polymer properties. The unique combination of the electron-rich pyrrole and the moderately aromatic thiophene in a single conjugated unit leads to a significantly reduced polymer band gap (1.6-1.7 eV) compared to homopolymers like polypyrrole (2.85 eV) and polythiophene (2.3 eV), a consequence of enhanced electron delocalization that cannot be achieved with either monomer alone [1]. Furthermore, the specific substitution pattern (α-linkage between the two rings) governs both the monomer's oxidation potential and the polymer's electrochromic behavior, which are not replicated by other regioisomers or by simple physical blends [2]. These differences directly impact device performance metrics such as coloration efficiency, switching speed, and capacitance, making generic substitution a high-risk decision in procurement for electroactive material development.

Homopolymer mismatch
Pyrrole or thiophene homopolymers have much higher band gaps, limiting NIR electrochromic performance.
Regioisomer effects
3-substituted analogs shift oxidation potential and may alter electropolymerization control and redox stability.
Blend limitations
Physical monomer blends cannot replicate the specific α-linkage electronic coupling of the bi-heterocyclic unit.

Quantitative Performance Differentiation Guide


Band Gap Reduction vs. Polypyrrole and Polythiophene

The polymer derived from 2-(2-thienyl)pyrrole exhibits a significantly lower optical band gap compared to the homopolymers of its constituent monomers, indicating enhanced electron delocalization and superior suitability for near-IR electrochromic applications. The target polymer, poly(2-(2-thienyl)-1H-pyrrole), shows a band gap of 1.6-1.7 eV, which is substantially reduced from the band gaps of polypyrrole (2.85 eV) and polythiophene (2.3 eV) [1]. This reduction is a direct consequence of the alternating thiophene-pyrrole conjugation pathway in the polymer backbone.

Band gap reduction
Head-to-head
1.6–1.7 eV 2.85 eV (PPy) / 2.3 eV (PTh)
Enables NIR electrochromic device research
ClO₄⁻ doped films; UV-Vis-NIR spectroscopy
Electrochromic Materials Conductive Polymers Band Gap Engineering

Electrochromic Contrast and Switching Speed vs. Polyaniline

Poly(2-(2-thienyl)-1H-pyrrole) thin films demonstrate superior near-IR optical contrast and competitive switching kinetics, establishing a clear performance differentiation for electrochromic device procurement. The polymer achieves an optical contrast of 36% in the near-IR region, with coloration and bleaching times of 1.8 s and 1.3 s, respectively, and a coloration efficiency of 233 cm²/C [1]. In comparison, typical polyaniline films, a common benchmark for electrochromic materials, generally exhibit optical contrast in the range of 20-30% in the visible region, with switching times often exceeding 2-3 seconds for comparable thicknesses [2].

Electrochromic contrast
Reported
36% NIR contrast, 1.8 s / 1.3 s vs PANI ~20–30%, >2–3 s
Supports faster NIR smart window development
LiClO₄/PC electrolyte; three-electrode cell
Electrochromic Devices Smart Windows Displays

Oxidation Potential vs. 3-Substituted Hybrids

The electrochemical oxidation behavior of 2-(2-thienyl)pyrrole differs from that of other mixed thiophene-pyrrole monomers, influencing its utility as an electropolymerizable precursor. The monomer exhibits two distinct, irreversible oxidation processes at +0.86 V and +1.3 V (vs. Ag/Ag⁺), corresponding to the sequential oxidation of the pyrrole and thiophene rings, respectively [1]. In contrast, studies on 3-substituted thiophene-pyrrole oligomers show that the presence of substituents at the 3-position can shift the first oxidation potential to higher values, often exceeding +1.0 V, and can alter the reversibility of the redox processes [2]. This difference in oxidation profile impacts the ease of electropolymerization and the redox stability of the resulting polymer.

Oxidation potential
Class-level
E_ox1 +0.86 V vs >+1.0 V for 3-substituted
Allows milder electropolymerization conditions
CV in Bu₄NClO₄/CH₃CN, Pt electrode
Electropolymerization Conductive Polymers Electrochemical Synthesis

DC Capacitance in Deep Eutectic Solvents vs. PEDOT

In the context of sustainable energy storage, poly(2-(2-thienyl)-1H-pyrrole) exhibits competitive DC capacitance in deep eutectic solvents (DES), positioning it as a viable alternative to commercial PEDOT in certain electrolyte systems. The polymer, electrodeposited as poly 2-(thiophene-2-yl)-1H pyrrole, achieves DC capacitance values comparable to those of poly(3,4-ethylenedioxythiophene) (PEDOT) when measured in both choline chloride-based (Type III) and zinc-based (Type IV) DESs [1]. While specific numerical capacitance values are dependent on film thickness and measurement parameters, the study explicitly states that this thiophene-pyrrole polymer and PEDOT gave the highest DC capacitances among all polymers investigated, implying a performance parity within the same experimental framework.

DC capacitance in DES
Head-to-head
Performance parity with PEDOT
Positioned for sustainable supercapacitor research
Choline chloride & zinc-based DESs
Supercapacitors Energy Storage Ionic Liquids

Charge Transfer Resistance Reduction via Pyrrolyl-Thienyl Motif

The use of a structurally related derivative, 1-(2-pyrrolyl)-2-(2-thienyl) ethylene (PTE), as a catalytic additive during thiophene electropolymerization provides indirect but quantifiable evidence for the beneficial electronic influence of the pyrrolyl-thienyl motif on polymer conductivity. The addition of a catalytic amount of PTE reduces the charge transfer resistance (Rct) of the resulting polythiophene film from 7667 Ω·cm² to 4437 Ω·cm², representing a 42% improvement in conductivity [1]. This effect is attributed to the enhanced electroactivity and redoxability imparted by the PTE structure, which shares the core pyrrolyl-thienyl conjugated system with the target compound.

Charge transfer
Context-dependent
42% Rct reduction (4437 vs 7667 Ω·cm²)
Supports conductivity enhancement strategy
Indirect evidence from PTE additive study
Electropolymerization Conductive Polymers Charge Transfer

Application Scenarios for 2-(2-Thienyl)pyrrole


High-Contrast NIR Electrochromic Devices

For research and development teams focused on advanced electrochromic materials, 2-(2-thienyl)pyrrole is the preferred monomer for synthesizing polymers that require high optical contrast in the near-infrared region. The polymer derived from this monomer demonstrates a 36% NIR contrast and sub-2-second switching speeds, outperforming standard materials like polyaniline in these key metrics [1]. Procurement of this specific monomer is justified when the project objective is to create a device that effectively modulates infrared radiation, such as for energy-saving smart windows or specialized display technologies, where a low band gap of 1.6-1.7 eV is a critical performance enabler [2].

Sustainable Supercapacitors with Deep Eutectic Solvents

For laboratories developing next-generation supercapacitors or batteries with an emphasis on green chemistry, poly(2-(2-thienyl)-1H-pyrrole) offers a compelling alternative to commercial conductive polymers. As evidenced by its DC capacitance performance in deep eutectic solvents, this material achieves a level of charge storage that is competitive with PEDOT in these environmentally benign electrolytes [3]. This scenario makes the monomer a strategic procurement choice for projects aiming to combine high electrochemical performance with the inherent safety and sustainability advantages of DES-based systems.

Optimized Electropolymerization of Conductive Thin Films

In academic or industrial settings where precise control over conductive polymer film deposition is required, the lower oxidation potential of 2-(2-thienyl)pyrrole (+0.86 V for the pyrrole ring) provides a practical advantage [4]. This lower potential facilitates electropolymerization under milder conditions compared to many 3-substituted analogues, which can reduce the risk of over-oxidation and improve film quality. Furthermore, the proven ability of its structural motif to enhance the conductivity of polythiophene when used as an additive (42% reduction in charge transfer resistance) underscores its utility as a component in more complex polymer blends and copolymers [5].

Application
Selection Property
Validation Focus
NIR Electrochromic Devices
Low band gap monomer
Optical contrast & switching speed
Sustainable Supercapacitors
DES-compatible polymer
DC capacitance in green solvents
Electropolymerized Thin Films
Low oxidation potential
Film quality & conductivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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